2-Pentene, 3-methyl-

説明

Significance in Contemporary Organic Chemistry Research

In modern organic chemistry, 3-methyl-2-pentene is recognized for its utility as a building block in the synthesis of more complex molecules. solubilityofthings.com Its carbon-carbon double bond is a key functional group that allows for a variety of addition reactions, making it a valuable intermediate in chemical manufacturing. solubilityofthings.compurdue.edu The stereoselective synthesis of its isomers, such as the (E) and (Z) forms, has been a subject of study, highlighting elegant methods to obtain pure stereoisomers through carefully controlled reaction pathways. scielo.org.boredalyc.org For instance, the synthesis of (E)-3-methyl-2-pentene can be achieved through a series of stereoselective reactions involving a Grignard reagent and an α-chloro-aldehyde or -ketone. scielo.org.boredalyc.org

The compound also plays a role in the development of new catalytic processes. It has been used as a substrate in metathesis reactions mediated by ruthenium-alkylidene catalysts, a powerful tool for forming new carbon-carbon double bonds. researchgate.net These studies contribute to the broader goal of creating efficient and selective methods for chemical transformations.

Foundational Importance in Alkene Reactivity Studies

The reactivity of the double bond in 3-methyl-2-pentene makes it a cornerstone for studying fundamental alkene reactions. Classic electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) and hypohalous acids (e.g., HOCl), are often demonstrated using this substrate. vedantu.comaskfilo.comchegg.com

The reaction with hypochlorous acid (HOCl), for example, proceeds via Markovnikov's addition to form 2-chloro-3-methyl-3-pentanol. vedantu.comdoubtnut.comdoubtnut.com This reaction illustrates the regioselectivity of electrophilic additions, where the electrophile (in this case, the chlorine atom) adds to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation intermediate. vedantu.com

Ozonolysis is another key reaction where 3-methyl-2-pentene serves as an important example. The cleavage of the double bond by ozone, followed by a workup, yields two carbonyl compounds. brainly.comdoubtnut.combrainly.com This reaction is a powerful tool for structural elucidation in organic chemistry, and the predictable fragmentation of 3-methyl-2-pentene into a ketone and an aldehyde demonstrates its utility in teaching and research. brainly.comdoubtnut.combrainly.com

Role as a Model Substrate in Mechanistic Investigations

The well-defined structure of 3-methyl-2-pentene makes it an ideal model substrate for detailed mechanistic investigations of organic reactions. Its reactions provide clear and often predictable outcomes that allow for the careful study of reaction pathways, stereochemistry, and kinetics.

A prime example is the hydroboration-oxidation reaction. The study of the hydroboration of both (E)- and (Z)-3-methyl-2-pentene provides insight into the stereospecificity of the reaction. yale.edu The cis-addition of borane (B79455) to the double bond, followed by oxidation with retention of stereochemistry, leads to the formation of specific diastereomeric alcohols. yale.edu This stereospecific outcome is a critical concept in understanding the mechanism of hydroboration. yale.edu Furthermore, studies have shown that reaction conditions, such as temperature, can influence the regioselectivity of the hydroboration of 2-methyl-2-pentene, a closely related isomer. vaia.com

The ozonolysis of 3-methyl-2-pentene has also been the subject of detailed mechanistic studies using techniques like matrix isolation infrared spectroscopy. researchgate.net These investigations have allowed for the characterization of transient intermediates such as primary and secondary ozonides, providing experimental support for the Criegee mechanism. researchgate.net

Physical and Chemical Properties of 3-Methyl-2-pentene

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂ | nist.gov |

| Molecular Weight | 84.16 g/mol | sigmaaldrich.comnih.gov |

| Boiling Point | 69 °C | sigmaaldrich.com |

| Density | 0.698 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.404 | sigmaaldrich.com |

| CAS Number | 922-61-2 (for mixture) | nist.govsigmaaldrich.com |

Products of Ozonolysis of 3-Methyl-2-pentene

| Reactant | Reagents | Products | Reference |

| 3-Methyl-2-pentene | 1. O₃ 2. Reductive Workup (e.g., Zn/AcOH or DMS) | Acetaldehyde (B116499) (Ethanal) and 2-Butanone | doubtnut.combrainly.com |

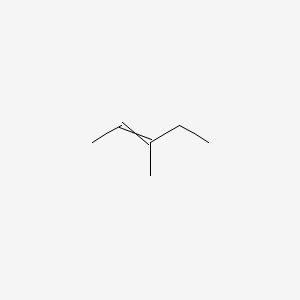

Structure

3D Structure

特性

IUPAC Name |

3-methylpent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQGRRJLJLVQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-61-2 | |

| Record name | 3-Methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Precursor Chemistry

Stereoselective Synthesis of 2-Pentene (B8815676), 3-methyl- Isomers

Achieving stereoselective synthesis of 2-Pentene, 3-methyl- isomers, specifically the E and Z configurations, is a significant area of research. These isomers arise due to the restricted rotation around the carbon-carbon double bond, leading to distinct spatial arrangements of substituents.

One notable method involves the reaction of Grignard reagents with α-chloro-ketones. For instance, the reaction of methylmagnesium iodide with 2-chloropentan-3-one (B101064) has been shown to yield (Z)-3-methyl-2-pentene through a stereoselective pathway redalyc.orgscielo.org.bo. This approach relies on the conformation of the intermediate chlorohydrin, where the Grignard reagent attacks from the less hindered side, dictating the stereochemistry of the resulting alkene redalyc.org. Similarly, other stereoselective reactions, such as those involving organocopper and organoborane reagents with alkynes, can be employed to construct tri- and tetra-substituted alkenes with controlled stereochemistry scielo.org.bo. These methods are crucial for obtaining isomerically pure compounds, which is often essential for their specific applications in fine chemical synthesis scielo.org.boredalyc.org.

Catalytic Pathways for Isomer Preparation

Catalysis plays a pivotal role in the efficient and selective preparation of 2-Pentene, 3-methyl- isomers, offering routes from simpler precursors.

Dehydroisomerization Processes from Parent Alkanes

While direct dehydroisomerization of parent alkanes like hexane (B92381) isomers to form 3-methyl-2-pentene is not extensively detailed in the provided search results, catalytic cracking and isomerization processes are fundamental in hydrocarbon processing. Zeolites, for example, are known to catalyze the cracking of hexenes, including isomers like 2-methyl-2-pentene, into smaller olefins such as propylene (B89431) acs.orgresearchgate.netiitm.ac.in. These processes often involve carbocation intermediates, which can undergo isomerization, leading to a mixture of alkene isomers acs.org. The specific conditions and catalyst choice are critical for directing the reaction towards desired products.

Interconversion from Related C6 Hydrocarbons

The interconversion of related C6 hydrocarbons, particularly other hexene isomers, represents a key catalytic strategy for obtaining 3-methyl-2-pentene. Catalytic isomerization processes can transform less desirable hexene isomers into more valuable ones. For example, studies on hexene isomerization over zeolite catalysts show that various isomers, including branched ones, are interconverted under catalytic conditions researchgate.net. While specific pathways to selectively produce 3-methyl-2-pentene from other C6 hydrocarbons are complex and depend heavily on catalyst design (e.g., zeolites like SAPO-34), the general principle involves acid-catalyzed mechanisms that lead to skeletal rearrangements and double bond migration acs.orgresearchgate.netiitm.ac.in.

2-Pentene, 3-methyl- as a Key Intermediate in Complex Organic Synthesis

The structural features of 2-Pentene, 3-methyl- make it a valuable intermediate in the synthesis of more complex organic molecules. Its alkene functionality allows for a range of transformations.

Carbonylation Reactions for Carboxylic Acid Derivatization

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O), are a significant pathway for derivatizing alkenes. While specific examples of 3-methyl-2-pentene undergoing carbonylation to form carboxylic acids are not explicitly detailed in the provided snippets, the general concept of alkene carbonylation is well-established in organic synthesis. This typically involves transition metal catalysts (e.g., palladium, cobalt, or rhodium complexes) and a source of carbon monoxide, often in the presence of a nucleophile like water or an alcohol to yield carboxylic acids or esters, respectively mit.edugoogle.com. Such reactions are crucial for functionalizing hydrocarbon chains and producing valuable oxygenated compounds.

Utilization in Building Block Methodologies

As a branched alkene, 3-methyl-2-pentene serves as a useful building block in various synthetic strategies. Its structure can be incorporated into larger molecular frameworks through reactions such as addition reactions across the double bond, polymerization, or functional group transformations. It is recognized as a building block in the synthesis of various organic compounds, including polymers, pharmaceuticals, and fragrances solubilityofthings.comlookchem.com. The compound's reactivity allows it to participate in reactions that are pivotal for creating more complex molecular architectures solubilityofthings.comlookchem.comguidechem.com. For instance, it can be used in the synthesis of specialty chemicals and may find applications in the petrochemical industry for producing plastics and rubber lookchem.com.

Compound Name Table

| Common Name | IUPAC Name | CAS Number |

| 3-methyl-2-pentene | 2-Pentene, 3-methyl- | 922-61-2 |

| trans-3-methyl-2-pentene (B1580960) | (E)-3-methyl-2-pentene | 616-12-6 |

| cis-3-methyl-2-pentene | (Z)-3-methyl-2-pentene | 29564-68-9 |

Elucidating Reaction Mechanisms and Kinetics

Electrophilic Addition Reactions

Electrophilic addition is a hallmark reaction for alkenes, where an electrophile (electron-seeking species) attacks the electron-rich pi bond. The addition of hydrogen halides (HX) to alkenes is a classic example, governed by specific principles of regioselectivity and mechanistic pathways.

The addition of hydrogen halides, such as hydrogen bromide (HBr), to unsymmetrical alkenes like 3-methyl-2-pentene follows Markovnikov's rule. This rule dictates that in the addition of a protic acid HX to an alkene, the hydrogen atom (H⁺) adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms, while the halide ion (X⁻) adds to the more substituted carbon atom. This regioselectivity arises from the formation of the more stable carbocation intermediate.

For 3-methyl-2-pentene, the double bond is located between the second and third carbon atoms. The structure is CH₃-CH=C(CH₃)-CH₂-CH₃.

Addition of H⁺ to C2: This leads to the formation of a tertiary carbocation at C3 (CH₃-CH₂⁺-C(CH₃)-CH₂-CH₃). Tertiary carbocations are more stable due to hyperconjugation and inductive effects from the surrounding alkyl groups.

Addition of H⁺ to C3: This would result in a secondary carbocation at C2 (CH₃-CH⁺-CH(CH₃)-CH₂-CH₃), which is less stable than a tertiary carbocation.

Consequently, the reaction proceeds predominantly through the formation of the tertiary carbocation at C3. The bromide ion (Br⁻) then rapidly attacks this carbocation, leading to the formation of 3-bromo-3-methylpentane (B1594764) as the major product.

Table 1: Regioselectivity of HBr Addition to 3-methyl-2-pentene

| Step | Reaction | Intermediate Formed | Stability of Intermediate | Predicted Major Product |

| 1 | Protonation of the double bond by HBr (H⁺ adds to C2) | Tertiary carbocation at C3 (CH₃-CH₂⁺-C(CH₃)-CH₂-CH₃) | More Stable | 3-bromo-3-methylpentane |

| 2 | Nucleophilic attack by Br⁻ on the carbocation | N/A | N/A | CH₃-CH₂-C(Br)(CH₃)-CH₂-CH₃ |

| 1 | Protonation of the double bond by HBr (H⁺ adds to C3) | Secondary carbocation at C2 (CH₃-CH⁺-CH(CH₃)-CH₂-CH₃) | Less Stable | 2-bromo-3-methylpentane (B3275241) (Minor Product) |

| 2 | Nucleophilic attack by Br⁻ on the carbocation | N/A | N/A | CH₃-CH(Br)-CH(CH₃)-CH₂-CH₃ |

Note: The relative stability of carbocations follows the order: tertiary > secondary > primary.

Regarding stereoselectivity, the addition of HBr to 3-methyl-2-pentene is generally not stereospecific. The carbocation intermediate is planar, and the bromide ion can attack from either face. If a chiral center is formed, a racemic mixture of enantiomers (or a mixture of diastereomers if other chiral centers are present) will result. For instance, if the addition creates a new chiral center, both syn and anti addition pathways are not exclusively favored, leading to a mixture of stereoisomers.

The electrophilic addition of HBr to 3-methyl-2-pentene proceeds via a two-step mechanism:

Step 1: Electrophilic Attack and Carbocation Formation: The pi electrons of the double bond in 3-methyl-2-pentene act as a nucleophile, attacking the electrophilic hydrogen atom of HBr. This breaks the H-Br bond, forming a bromide ion (Br⁻) and a carbocation. As discussed above, the proton preferentially adds to the less substituted carbon (C2) to form the more stable tertiary carbocation at C3.

CH₃-CH=C(CH₃)-CH₂-CH₃ + HBr → [CH₃-CH₂⁺-C(CH₃)-CH₂-CH₃] + Br⁻

Step 2: Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, attacks the positively charged carbon atom of the carbocation intermediate. This forms a new carbon-bromine bond, yielding the final alkyl halide product.

[CH₃-CH₂⁺-C(CH₃)-CH₂-CH₃] + Br⁻ → CH₃-CH₂-C(Br)(CH₃)-CH₂-CH₃

This mechanism explains both the regioselectivity (Markovnikov's rule) and the potential for stereoisomeric mixtures if chiral centers are generated.

Radical-Mediated Transformations

Alkenes can also undergo reactions mediated by free radicals, such as hydrogen atom addition and abstraction. These processes are distinct from electrophilic additions and are often influenced by factors like light, initiators, and the presence of radical species.

The kinetics of hydrogen atom addition and abstraction reactions are critical for understanding their rates and mechanisms. These reactions are often studied computationally and experimentally to determine rate constants, activation energies, and the influence of temperature and pressure.

Hydrogen Atom Addition and Abstraction Kinetics

Comprehensive Potential Energy Surface Characterization

The potential energy surface (PES) provides a detailed map of the energy changes that occur during a chemical reaction. For hydrogen atom addition or abstraction reactions involving 3-methyl-2-pentene, computational studies aim to map out the PES to identify:

Reactants and Products: The initial state of 3-methyl-2-pentene and a hydrogen atom, and the final state of the resulting alkyl radical or alkane.

Transition States: The highest energy points along the reaction pathway, representing the activation energy barrier.

Intermediates: Any stable or semi-stable species formed during the reaction.

Characterizing the PES helps in understanding the reaction mechanism, predicting stereochemical outcomes, and determining the factors that influence reactivity. Studies on similar systems, such as hydrogen atom addition to other alkenes, indicate that computational methods like Density Functional Theory (DFT) and master equation calculations are employed to map these surfaces and predict reaction dynamics researchgate.netwindows.netresearchgate.netuomustansiriyah.edu.iqresearchgate.net. For hydrogen atom addition to alkenes, the PES can reveal pathways leading to different radical adducts.

Temperature and Pressure-Dependent Rate Constant Determination

The rate constants for hydrogen atom addition and abstraction reactions are highly dependent on temperature and pressure.

Temperature Dependence: Reaction rates generally increase with temperature, as described by the Arrhenius equation (k = A * e^(-Ea/RT)), where Ea is the activation energy. Studies on hydrogen atom abstraction by various radicals show that the relative reactivity of different types of C-H bonds (primary, secondary, tertiary, allylic, benzylic) varies with temperature windows.netnou.edu.ng. For example, the relative reactivity of tertiary C-H bonds towards methyl radicals is significantly higher than primary C-H bonds.

Pressure Dependence: At lower pressures or high temperatures, reactions can occur in a "fall-off" region where the rate constant is dependent on pressure. This occurs when the rate of unimolecular decomposition of an energized intermediate is comparable to the rate of collisional stabilization. For hydrogen atom addition to alkenes, studies have shown that pressure dependence can be significant, influencing the observed rate constants researchgate.netdss.go.thnist.gov. For instance, the rate constant for H atom addition to 1-butene (B85601) shows pressure dependence below certain Torr values nist.gov.

While specific quantitative data for 3-methyl-2-pentene with hydrogen atoms are not extensively detailed in the provided snippets, studies on analogous alkenes provide a framework for understanding these dependencies. For example, relative rate constants for OH radical reactions with alkenes, including 3-methyl-2-pentene, have been reported, indicating that such alkenes are significant sinks for atmospheric oxidants colorado.eduepa.gov. Research on hydrogen atom addition to alkenes generally shows that the rate of addition is often significantly higher than abstraction researchgate.netdokumen.pub. The precise temperature and pressure dependence of these rates for 3-methyl-2-pentene would typically be determined through experimental techniques like flash photolysis coupled with resonance absorption spectroscopy or through detailed computational modeling using methods like RRKM theory researchgate.netnist.gov.

Table 2: Illustrative Relative Rate Constants for OH Radical Reactions with Alkenes (at ~300 K)

| Alkene | Relative Rate Constant (x 10¹² cm³ molecule⁻¹ s⁻¹) | Source |

| 3-methyl-2-pentene | 10.0 | epa.gov |

| 2,3-Dimethyl-2-butene | 12.5 | epa.gov |

| Cyclopentene (B43876) | 9.0 | epa.gov |

| 1,3-Butadiene | 10.0 | epa.gov |

Note: These are relative rate constants for OH radical reactions, provided as an illustration of the type of kinetic data available for similar compounds.

Compound List

3-methyl-2-pentene

Hydrogen bromide (HBr)

Hydrogen (H)

Bromide ion (Br⁻)

3-bromo-3-methylpentane

2-bromo-3-methylpentane

Hydroxyl radical (OH)

Analysis of β-Scission and Intramolecular H-Atom Transfer

While specific studies detailing β-scission and intramolecular H-atom transfer for 3-methyl-2-pentene are not extensively detailed in the provided search results, these processes are fundamental in the thermal decomposition and radical chemistry of hydrocarbons. β-scission involves the cleavage of a carbon-carbon bond adjacent to a radical center, leading to the formation of smaller radicals and stable molecules like alkenes. Intramolecular H-atom transfer, often referred to as "backbiting," can occur within a radical species, typically through a cyclic transition state, leading to the formation of cyclic compounds or initiating further decomposition pathways. For branched alkenes like 3-methyl-2-pentene, the presence of tertiary and secondary carbons, as well as allylic hydrogens, influences the stability of potential radical intermediates and the preferred pathways for β-scission and hydrogen atom transfer. These reactions are critical in understanding the complex product distributions observed during high-temperature processes such as pyrolysis and combustion msstate.eduacs.org.

Hydroxyl Radical (OH) Initiated Oxidation Pathways

Hydroxyl radicals (OH) are highly reactive species and are considered the primary oxidants in the Earth's troposphere, playing a crucial role in the atmospheric chemistry of volatile organic compounds (VOCs) like 3-methyl-2-pentene oup.comcopernicus.orgpdx.edu. The reaction of OH radicals with alkenes typically proceeds via addition to the double bond, forming alkylperoxy radicals, which then undergo a series of reactions leading to various oxidation products.

The kinetic study of the reaction between OH radicals and 3-methyl-2-pentene is essential for understanding its atmospheric lifetime and contribution to air pollution. While specific rate constants for 3-methyl-2-pentene are not explicitly listed in all retrieved documents, studies on similar alkenes indicate that the reaction rate is influenced by the degree of substitution of the double bond oup.comcopernicus.org. For instance, the reaction rate of trans-3-methyl-2-pentene (B1580960) with OH radicals has been reported, suggesting that such branched alkenes are reactive towards OH radicals under atmospheric conditions copernicus.org. The rate constants are crucial for atmospheric modeling to predict the concentration of secondary pollutants like ozone and secondary organic aerosols oup.comcopernicus.orgpdx.edu.

The OH-initiated oxidation of 3-methyl-2-pentene is expected to yield a complex mixture of oxygenated products. The initial step involves the addition of the OH radical to one of the carbon atoms of the double bond, forming a β-hydroxyalkyl radical. This radical can then react with molecular oxygen (O₂) to form a β-hydroxyperoxyalkyl radical, which can further react to produce hydroperoxides, alkoxy radicals, and eventually carbonyl compounds (aldehydes and ketones) and organic nitrates. The specific products depend on the site of OH addition and subsequent reaction pathways, including unimolecular decomposition (β-scission) of alkoxy radicals and reactions with other atmospheric species oup.com.

Cycloaddition and Ozonolysis Mechanisms

Ozonolysis, the reaction of ozone (O₃) with alkenes, is another significant atmospheric transformation pathway for unsaturated hydrocarbons. This reaction involves the electrophilic addition of ozone to the carbon-carbon double bond, forming a primary ozonide, which then rapidly decomposes into carbonyl compounds and a Criegee intermediate (a carbonyl oxide).

The gas-phase ozonolysis of alkenes is generally a fast reaction. Kinetic studies have measured the rate constants for the reaction of ozone with various alkenes, including branched ones, at different temperatures and pressures relevant to the troposphere rsc.orgcdnsciencepub.com. For example, studies have reported rate coefficients for cis- and trans-3-methyl-2-pentene, indicating their reactivity towards ozone rsc.org. These kinetic data are vital for atmospheric models to assess the atmospheric fate of these compounds and their contribution to secondary pollutant formation.

The ozonolysis mechanism, as originally proposed by Criegee, involves the initial formation of a primary ozonide (1,2,3-trioxolane) through a [3+2] cycloaddition reaction between ozone and the alkene researchgate.netacs.orgacs.org. This primary ozonide is an unstable intermediate that quickly cleaves to form a carbonyl compound and a Criegee intermediate (R₁R₂COO). The Criegee intermediate can then undergo further reactions, including intramolecular rearrangement to form a secondary ozonide (1,2,4-trioxolane) or react with other species in the atmosphere. Studies using matrix isolation infrared spectroscopy have provided evidence for the formation of primary and, tentatively, secondary ozonides of 3-methyl-2-pentene, supporting the general Criegee mechanism for alkene ozonolysis researchgate.netacs.org. The specific pathways and stability of these ozonides are influenced by the alkene's structure researchgate.netcdnsciencepub.com.

Generation and Reactivity of Criegee Intermediates

The ozonolysis of alkenes is a significant atmospheric process that leads to the formation of carbonyl compounds and carbonyl oxides, known as Criegee intermediates (CIs). In the case of 3-methylpent-2-ene, ozonolysis results in the cleavage of the carbon-carbon double bond. Following reductive workup, the primary products identified are acetaldehyde (B116499) (ethanal) and butan-2-one (2-butanone) doubtnut.com. Alternatively, some studies indicate the formation of acetone (B3395972) and acetaldehyde brainly.com, or 3-methyl-2-pentanone (B1360105) and propanal brainly.com. These discrepancies may arise from different workup conditions or analytical methods. The ozonolysis of 3-methylpent-2-ene generates a primary ozonide, which fragments into a butanone carbonyl oxide and acetaldehyde rsc.org. Criegee intermediates are highly reactive species, and their subsequent reactions, such as with water or other atmospheric species, contribute to secondary aerosol formation and atmospheric chemistry whiterose.ac.uk. The reactivity of Criegee intermediates with branched internal alkenes like 3-methylpent-2-ene is complex, involving potential oligomerization of the carbonyl oxide fragments rsc.org.

Catalytic Reaction Dynamics

Photosensitized Oxidation Reactions within Zeolite Frameworks

The photosensitized oxidation of alkenes within zeolite frameworks has been explored, with studies investigating the behavior of various substituted alkenes, including trans-3-methyl-2-pentene and cis-3-methyl-2-pentene, within Na-ZSM-5 zeolites sigmaaldrich.com. These reactions involve the interaction of the alkene with excited states of sensitizers, leading to oxidation products. The specific mechanisms depend on the zeolite structure, the sensitizer (B1316253) used, and the reaction conditions. Zeolites, with their defined pore structures and acidic sites, can influence the reaction pathways and selectivity of these oxidation processes mdpi.comesrf.fr.

Surface Chemistry on Transition Metal Catalysts (e.g., Platinum)

Transition metal catalysts, particularly platinum, play a crucial role in the activation and transformation of unsaturated hydrocarbons. Understanding the surface chemistry of 3-methylpent-2-ene on such catalysts involves examining its adsorption behavior and the subsequent reaction mechanisms.

Adsorption Geometries and Surface Species Identification

Alkenes, including 3-methylpent-2-ene, typically adsorb onto platinum surfaces through the π electrons of their double bond, forming di-σ bonded species acs.orgaltervista.org. Density Functional Theory (DFT) calculations on similar alkenes like ethene on Pt(111) reveal that adsorption occurs predominantly in bridge sites, with the C-C bond lengthening upon adsorption acs.org. The presence of methyl substituents, as in 3-methylpent-2-ene, can influence the adsorption geometry and energy, though studies on similar small alkenes suggest that methyl substitution does not drastically alter the fundamental di-σ bonding mode princeton.edu. Surface species identification typically involves techniques like High-Resolution Electron Energy Loss Spectroscopy (HREELS) and temperature-programmed desorption (TPD) princeton.edu.

Dehydrogenation and Skeletal Rearrangement Mechanisms

Platinum catalysts are known to facilitate dehydrogenation and skeletal rearrangement reactions of hydrocarbons conicet.gov.arvaia.com. For alkenes like 3-methylpent-2-ene, these processes often initiate with the adsorption and subsequent activation on the metal surface. Dehydrogenation can lead to the formation of more unsaturated species or adsorbed hydrocarbon fragments. Skeletal rearrangements, such as isomerization, typically proceed through carbocationic intermediates, often facilitated by the presence of acid sites in bifunctional catalysts (e.g., Pt supported on zeolites) kuleuven.bemdpi.combfwpub.com. On pure platinum, isomerization mechanisms can involve hydrogenolysis or bond-shift processes, potentially via alkylidyne or other surface-bound species conicet.gov.aryoutube.com. The precise mechanism is influenced by the dispersion of platinum and the specific reaction conditions.

Beta-Scission Processes on Acidic Zeolite Sites

Acidic zeolite sites are central to catalytic cracking processes, where beta-scission (β-scission) is a key elementary step. This process involves the cleavage of a carbon-carbon bond β to a positively charged carbon atom, typically a carbocation intermediate osti.govrsc.orgacs.org. For 3-methylpent-2-ene, protonation by a Brønsted acid site initiates the reaction, forming a carbocation. This carbocation can then undergo β-scission. Theoretical studies on similar methyl-substituted pentenes suggest that branching can influence the activation energy for β-scission, with methylpentene cracking having slightly lower activation barriers compared to pentene cracking osti.gov. The scission can yield smaller alkenes and carbocations, propagating the cracking cascade acs.orgnih.gov. The strength and distribution of acid sites within the zeolite framework significantly impact the rate and selectivity of these β-scission processes rsc.orgosti.gov.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Pentene (B8815676), 3-methyl- | 625-54-7 | C₆H₁₂ | 84.16 |

| Acetaldehyde (Ethanal) | 75-07-0 | C₂H₄O | 44.05 |

| Butan-2-one (2-Butanone) | 78-93-3 | C₄H₈O | 72.11 |

| Acetone | 67-64-1 | C₃H₆O | 58.08 |

| Propanal | 123-38-6 | C₃H₆O | 58.08 |

| 3-methyl-2-pentanone | 565-69-5 | C₆H₁₂O | 100.16 |

| Butanone carbonyl oxide | N/A | C₄H₈O₂ | 88.11 |

| Cyclohexene | 110-83-8 | C₆H₁₀ | 82.14 |

| Ethene (Ethylene) | 74-85-1 | C₂H₄ | 28.05 |

| Propene (Propylene) | 115-07-1 | C₃H₆ | 42.08 |

| n-Heptane | 142-82-5 | C₇H₁₆ | 100.21 |

| Toluene | 108-88-3 | C₇H₈ | 92.14 |

| Benzene | 71-43-2 | C₆H₆ | 78.11 |

| Methylcyclopentane | 96-37-7 | C₆H₁₂ | 84.16 |

| 2-Methylpentane | 107-83-5 | C₆H₁₄ | 88.17 |

| 3-Methylpentane | 108-87-2 | C₆H₁₄ | 88.17 |

| 4-methyl-2-pentanone | 108-10-1 | C₆H₁₂O | 100.16 |

| Mesityl oxide | 141-79-7 | C₆H₁₀O | 98.14 |

Note: CAS numbers and molecular weights are provided for clarity where readily available and relevant to the context of the article.3.

This section delves into the intricate reaction pathways and kinetic behaviors of 2-Pentene, 3-methyl- (also known as 3-methylpent-2-ene) under various catalytic and oxidative conditions.

Generation and Reactivity of Criegee Intermediates

The ozonolysis of alkenes is a significant atmospheric process that leads to the formation of carbonyl compounds and carbonyl oxides, known as Criegee intermediates (CIs). In the case of 3-methylpent-2-ene, ozonolysis results in the cleavage of the carbon-carbon double bond. Following reductive workup, the primary products identified are acetaldehyde (ethanal) and butan-2-one (2-butanone) doubtnut.com. Alternatively, some studies indicate the formation of acetone and acetaldehyde brainly.com, or 3-methyl-2-pentanone and propanal brainly.com. These discrepancies may arise from different workup conditions or analytical methods. The ozonolysis of 3-methylpent-2-ene generates a primary ozonide, which fragments into a butanone carbonyl oxide and acetaldehyde rsc.org. Criegee intermediates are highly reactive species, and their subsequent reactions, such as with water or other atmospheric species, contribute to secondary aerosol formation and atmospheric chemistry whiterose.ac.uk. The reactivity of Criegee intermediates with branched internal alkenes like 3-methylpent-2-ene is complex, involving potential oligomerization of the carbonyl oxide fragments rsc.org.

Catalytic Reaction Dynamics

Photosensitized Oxidation Reactions within Zeolite Frameworks

The photosensitized oxidation of alkenes within zeolite frameworks has been explored, with studies investigating the behavior of various substituted alkenes, including trans-3-methyl-2-pentene and cis-3-methyl-2-pentene, within Na-ZSM-5 zeolites sigmaaldrich.com. These reactions involve the interaction of the alkene with excited states of sensitizers, leading to oxidation products. The specific mechanisms depend on the zeolite structure, the sensitizer used, and the reaction conditions. Zeolites, with their defined pore structures and acidic sites, can influence the reaction pathways and selectivity of these oxidation processes mdpi.comesrf.fr.

Surface Chemistry on Transition Metal Catalysts (e.g., Platinum)

Transition metal catalysts, particularly platinum, play a crucial role in the activation and transformation of unsaturated hydrocarbons. Understanding the surface chemistry of 3-methylpent-2-ene on such catalysts involves examining its adsorption behavior and the subsequent reaction mechanisms.

Adsorption Geometries and Surface Species Identification

Alkenes, including 3-methylpent-2-ene, typically adsorb onto platinum surfaces through the π electrons of their double bond, forming di-σ bonded species acs.orgaltervista.org. Density Functional Theory (DFT) calculations on similar alkenes like ethene on Pt(111) reveal that adsorption occurs predominantly in bridge sites, with the C-C bond lengthening upon adsorption acs.org. The presence of methyl substituents, as in 3-methylpent-2-ene, can influence the adsorption geometry and energy, though studies on similar small alkenes suggest that methyl substitution does not drastically alter the fundamental di-σ bonding mode princeton.edu. Surface species identification typically involves techniques like High-Resolution Electron Energy Loss Spectroscopy (HREELS) and temperature-programmed desorption (TPD) princeton.edu.

Dehydrogenation and Skeletal Rearrangement Mechanisms

Platinum catalysts are known to facilitate dehydrogenation and skeletal rearrangement reactions of hydrocarbons conicet.gov.arvaia.com. For alkenes like 3-methylpent-2-ene, these processes often initiate with the adsorption and subsequent activation on the metal surface. Dehydrogenation can lead to the formation of more unsaturated species or adsorbed hydrocarbon fragments. Skeletal rearrangements, such as isomerization, typically proceed through carbocationic intermediates, often facilitated by the presence of acid sites in bifunctional catalysts (e.g., Pt supported on zeolites) kuleuven.bemdpi.combfwpub.com. On pure platinum, isomerization mechanisms can involve hydrogenolysis or bond-shift processes, potentially via alkylidyne or other surface-bound species conicet.gov.aryoutube.com. The precise mechanism is influenced by the dispersion of platinum and the specific reaction conditions.

Beta-Scission Processes on Acidic Zeolite Sites

Acidic zeolite sites are central to catalytic cracking processes, where beta-scission (β-scission) is a key elementary step. This process involves the cleavage of a carbon-carbon bond β to a positively charged carbon atom, typically a carbocation intermediate osti.govrsc.orgacs.org. For 3-methylpent-2-ene, protonation by a Brønsted acid site initiates the reaction, forming a carbocation. This carbocation can then undergo β-scission. Theoretical studies on similar methyl-substituted pentenes suggest that branching can influence the activation energy for β-scission, with methylpentene cracking having slightly lower activation barriers compared to pentene cracking osti.gov. The scission can yield smaller alkenes and carbocations, propagating the cracking cascade acs.orgnih.gov. The strength and distribution of acid sites within the zeolite framework significantly impact the rate and selectivity of these β-scission processes rsc.orgosti.gov.

Photochemical Reactions and Photoisomerization

Photochemical reactions are initiated by the absorption of light, leading to electronic excitation of the molecule. For alkenes like 2-Pentene, 3-methyl-, this excitation can lead to a variety of transformations, including isomerization, cycloaddition, and fragmentation. Photoisomerization, specifically the interconversion between cis and trans geometric isomers around a double bond, is a well-documented phenomenon in alkene photochemistry.

The efficiency of a photochemical reaction is often quantified by its quantum yield (Φ), defined as the number of specific events (e.g., isomerizations) occurring per photon absorbed. For cis-trans isomerization of alkenes, UV irradiation can promote molecules from their ground electronic state to an excited state, from which they can undergo rotation around the carbon-carbon double bond. This rotation leads to the formation of the other geometric isomer. The quantum yield for this process is influenced by factors such as the excitation wavelength, the presence of photosensitizers, temperature, and the specific structure of the alkene.

While direct, specific quantum yield data for 2-Pentene, 3-methyl- across various conditions are not extensively detailed in the readily available literature snippets, studies on similar alkenes provide valuable insights into the general principles. For instance, the photoisomerization of stilbene, a well-studied alkene, exhibits quantum yields that vary significantly with temperature, decreasing from approximately 0.40 at +90°C to 0.003 at -180°C researchgate.net. Similarly, research on 2-pentene has explored both direct photoisomerization and photosensitized pathways, indicating that the efficiency can be modulated by external agents google.comacs.org. Photosensitization, often employing triplet sensitizers, can facilitate isomerization even when the alkene itself does not strongly absorb the incident light, or it can alter the photostationary state composition google.comacs.org.

Table 1: Representative UV-Induced Cis-Trans Isomerization Quantum Yields for Alkenes

| Compound (Isomer) | Excitation Wavelength (nm) | Photosensitizer | Quantum Yield (Φ) | Notes | Source |

| Stilbene (trans) | 313 | None (Direct) | ~0.40 | At +90°C | researchgate.net |

| Stilbene (trans) | 313 | None (Direct) | ~0.003 | At -180°C | researchgate.net |

| Nerol | 308 (laser) | Acetone + COS | 6 | Sensitized | google.com |

| Nerol | 248 (laser) | Acetone + COS | 0.25 | Sensitized | google.com |

| Nerol | 248 (laser) | None (Direct) | 0.34 | Direct excitation | google.com |

| 2-Pentene (cis) | 253.7 | None (Direct) | Not specified | Gas phase | acs.org |

| 2-Pentene (cis) | 253.7 | Photosensitizer | Not specified | Gas phase | acs.org |

Intramolecular hydrogen shifts are a class of reactions where a hydrogen atom moves from one part of a molecule to another within the same molecule. In the context of photochemistry, these shifts can occur from excited states or via reactive intermediates formed upon light absorption. Such rearrangements are critical in influencing reaction pathways, stabilizing transient species, or leading to product formation.

For alkenes, hydrogen shifts can be involved in various photochemical processes. For instance, studies involving the photolysis of diazirines in the presence of alkenes, such as (Z)-4-methyl-2-pentene, have highlighted the formation of carbenes which can subsequently undergo 1,2-hydrogen migration to form alkenes islandscholar.ca. This specific example underscores the importance of hydrogen shifts in carbene chemistry, a field closely related to alkene photochemistry. The 1,2-hydrogen shift is recognized as a common and significant rearrangement mechanism for singlet carbenes, leading to the generation of alkenes islandscholar.ca. While direct evidence of intramolecular hydrogen shifts occurring within 2-Pentene, 3-methyl- itself during its direct photoisomerization is not explicitly detailed in the provided snippets, such mechanisms are generally important in organic photochemistry and could potentially play a role in more complex photochemical transformations or in the reactivity of excited states or intermediates derived from it. These shifts can influence the stability of excited states or lead to the formation of different isomeric products or rearranged species.

Isomerization Dynamics and Configurational Studies

Geometric Isomerism (cis- and trans-3-Methyl-2-Pentene)

Geometric isomerism, also known as cis-trans isomerism or E/Z isomerism, arises from the restricted rotation around a carbon-carbon double bond. For 3-methyl-2-pentene, the double bond is located between the second and third carbon atoms (C2=C3). The substituents attached to C2 are a methyl group (CH₃) and a hydrogen atom (H), while the substituents on C3 are an ethyl group (CH₂CH₃) and a methyl group (CH₃). Since both C2 and C3 are bonded to two different groups, geometric isomerism is possible quora.comnist.govlookchem.comnist.govsigmaaldrich.com.

The two geometric isomers are:

(Z)-3-methyl-2-pentene (cis-3-methyl-2-pentene): In this isomer, the higher priority groups on each carbon of the double bond are on the same side. According to the Cahn-Ingold-Prelog (CIP) priority rules, the methyl group on C2 and the ethyl group on C3 are considered higher priority substituents. In the (Z) configuration, these groups are positioned on the same side of the double bond nist.gov.

(E)-3-methyl-2-pentene (trans-3-methyl-2-pentene): In this isomer, the higher priority groups (methyl on C2 and ethyl on C3) are on opposite sides of the double bond nist.gov.

Factors Influencing Isomer Distribution

The distribution of geometric isomers is primarily governed by their relative thermodynamic stabilities. Generally, the trans isomer of an alkene is more stable than its cis isomer due to reduced steric hindrance between the larger substituents. In the case of 3-methyl-2-pentene, the trans isomer, where the ethyl group and the methyl group on C3 are positioned further apart from the methyl group on C2, experiences less van der Waals repulsion compared to the cis isomer, where these groups are in closer proximity ramauniversity.ac.in. Consequently, at thermodynamic equilibrium, the trans isomer is typically favored.

However, specific reaction conditions and catalysts can influence the isomer distribution, sometimes kinetically favoring the less stable isomer or promoting interconversion. For instance, certain acidic ionic liquids have demonstrated the ability to increase the proportion of the cis isomer in related unsaturated alcohol isomerization reactions, suggesting that catalytic systems can play a role in directing isomer ratios chemicalbook.com.

Equilibrium Studies of Isomeric Forms

Equilibrium studies are essential for understanding the relative stabilities and thermodynamic relationships between geometric isomers. Research has been conducted on the equilibrium and thermodynamics of hexene isomerizations, providing insights into the behavior of similar branched alkenes nist.govnist.gov. While specific equilibrium constants for the cis/trans isomerization of 3-methyl-2-pentene are not detailed in the provided snippets, the general thermodynamic principle holds that the equilibrium mixture will favor the more stable isomer.

Based on the established trend of alkene stability, the equilibrium composition of 3-methyl-2-pentene is expected to contain a higher percentage of the trans isomer due to its lower steric strain compared to the cis isomer ramauniversity.ac.in.

Skeletal Isomerization Processes

Skeletal isomerization involves the rearrangement of the carbon backbone of a molecule, leading to isomers with different branching patterns. For alkenes, this process typically occurs via carbocation intermediates, often facilitated by acidic catalysts, particularly in heterogeneous systems such as zeolites or solid acids google.comresearchgate.netmdpi.comacs.org.

Catalytic Skeletal Rearrangements in Heterogeneous Systems

Skeletal isomerization is a critical process in the petrochemical industry for converting linear or less branched alkenes into more highly branched isomers, which can offer improved properties such as higher octane (B31449) numbers in fuels google.comresearchgate.nettaylorandfrancis.com. For example, the skeletal isomerization of 1-pentene (B89616) over heterogeneous catalysts like zeolite Beta or HZSM-22 can yield branched products such as 2-methyl-2-butene (B146552), 2-methyl-1-butene (B49056), and 3-methyl-1-butene (B165623), alongside double bond isomers researchgate.net.

The production or purification of 3-methyl-2-pentene itself can involve skeletal isomerization. It can be isolated from mixed C6 olefin streams that may contain other skeletal isomers, such as 2-ethyl-1-butene (B1580654), implying that upstream processes might involve skeletal rearrangements to produce or separate these compounds google.com. Catalysts commonly employed in these heterogeneous systems include zeolites, alumina, and various solid acids mdpi.comacs.org.

Thermodynamic and Kinetic Aspects of Branched Isomer Formation

The formation of branched isomers through skeletal isomerization typically proceeds via carbocation intermediates. These intermediates are prone to various rearrangements, including hydride shifts, methyl shifts, and ethyl shifts, which alter the carbon skeleton and lead to more branched structures ifpenergiesnouvelles.fr. The kinetics of these processes are governed by the stability of the carbocation intermediates and the activation energies associated with these rearrangement steps.

Thermodynamically, more branched alkenes are often more stable than their less branched counterparts. This increased stability can be attributed to factors like favorable hyperconjugation and the absence of ring strain aalto.fi. However, steric effects can also play a significant role; highly substituted alkenes with bulky groups in close proximity may be less stable than predicted by electronic effects alone aalto.fi. For instance, in the isomerization of trimethyl pentenes, steric hindrance in one isomer rendered it less stable than expected, despite its higher degree of branching aalto.fi. Consequently, the equilibrium distribution of branched isomers is a result of the interplay between electronic stabilization and steric interactions.

Compound List:

3-methyl-2-pentene (cis and trans)

2-pentene (B8815676) (cis and trans)

1-pentene

2-methyl-1-butene

2-methyl-2-butene

3-methyl-1-butene

2-ethyl-1-butene

2,3-dimethyl-1-butene (B117154)

1-methyl cyclopentene (B43876)

4-methyl-1-pentyl radical

2,4,4-trimethyl-1-pentene (B89804)

2,4,4-trimethyl-2-pentene (B94453)

methyl vinyl ketone

calcium acetylide

2-ethyl-2-methylbutanoic acid

Data Tables:

Table 1: General Stability of Geometric Isomers

| Isomer Type | Relative Stability | Rationale |

| trans | More Stable | Lower steric repulsion between larger substituents across the double bond. |

| cis | Less Stable | Higher steric repulsion between larger substituents on the same side of the double bond, leading to strain. |

Table 2: Representative Skeletal Isomerization of Alkenes

| Reactant | Catalyst Type (Example) | Major Branched Products (Examples) | Reference |

| 1-Pentene | Zeolite Beta (H-form) | 2-methyl-2-butene, 2-methyl-1-butene, 3-methyl-1-butene | researchgate.net |

| C6 Olefin Mix | Acid Catalyst (Implied) | 3-methyl-2-pentene (from 2-ethyl-1-butene and others) | google.com |

| n-Hexene | ZSM-5 Zeolite | Branched olefins (general) | acs.org |

Advanced Spectroscopic Techniques in Research

Vibrational Spectroscopy for Mechanistic Insights

Vibrational spectroscopy is a powerful tool for obtaining real-time information about molecular structure and bonding. Specialized techniques enable the study of short-lived species and surface-specific phenomena, offering deep insights into reaction mechanisms.

Matrix Isolation Infrared (MIIR) spectroscopy is a technique designed to trap and study highly reactive or unstable molecules. ruhr-uni-bochum.de In this method, molecules are suspended in a solidified, inert gas (like argon or nitrogen) at very low temperatures (typically 4-40 K). ruhr-uni-bochum.defu-berlin.de This inert matrix immobilizes the species of interest, preventing them from reacting with each other and allowing for detailed spectroscopic analysis of transient intermediates that would otherwise have fleeting lifetimes. ucl.ac.ukuc.pt

A direct application of this technique to 3-methyl-2-pentene has been in the investigation of its ozonolysis mechanism. researchgate.net Researchers used MIIR in conjunction with twin jet codeposition to characterize the intermediates and stable products formed when (Z)-3-methyl-2-pentene reacts with ozone. researchgate.net By isolating the reaction components in an argon matrix, they were able to identify key transient species predicted by the Criegee mechanism. researchgate.netacs.org

Upon annealing the matrix to 35 K (a slight warming to allow limited diffusion), the formation of several product bands was observed. researchgate.netnih.gov Through isotopic labeling and comparison with theoretical calculations, these bands were assigned to the primary ozonide (POZ) and, tentatively, the secondary ozonide (SOZ) of 3-methyl-2-pentene. researchgate.net While the highly elusive Criegee intermediates themselves were not directly observed for this specific system, their formation was indirectly supported by the identification of their successor products, providing clear evidence for the Criegee pathway in the ozonolysis of this branched alkene. researchgate.net

Table 1: Intermediates in the Ozonolysis of (Z)-3-methyl-2-pentene Identified by MIIR Spectroscopy

| Intermediate Species | Method of Identification | Significance |

|---|---|---|

| Primary Ozonide (POZ) | Isotopic labeling and theoretical calculations | Confirms the initial 1,3-dipolar cycloaddition of ozone to the double bond. researchgate.net |

| Secondary Ozonide (SOZ) | Tentative assignment based on spectral data | Represents the recombination product of the carbonyl and Criegee intermediate. researchgate.net |

This interactive table summarizes key findings from the MIIR study of 3-methyl-2-pentene ozonolysis.

Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-sensitive nonlinear optical technique used to study molecules at interfaces. rsc.orgtokyoinst.co.jp Because the SFG process is forbidden in media with inversion symmetry, it selectively probes the interfacial region where this symmetry is broken, providing vibrational spectra of adsorbates without interference from the bulk phases. tokyoinst.co.jprsc.org This makes it ideal for in-situ studies of interfacial reactions, such as those occurring on the surface of a catalyst. rsc.org

While specific SFG studies on 3-methyl-2-pentene are not prominent, the technique has been extensively applied to investigate the behavior of related, smaller alkenes on metal catalyst surfaces, providing a clear blueprint for how such a study would proceed. rsc.org For example, SFG has been used to examine the adsorption of ethylene (B1197577) on platinum (Pt) nanoparticle and single-crystal surfaces. berkeley.eduacs.org

These studies reveal detailed information about the molecular structure and orientation of the adsorbed species. On Pt(100) surfaces, ethylene has been observed to form di-σ bonded species at low temperatures and ethylidyne at higher temperatures and pressures. acs.org SFG spectra can distinguish between these species based on their characteristic C-H stretching frequencies. acs.org By analyzing polarization-dependent SFG spectra, researchers can also determine the orientation of these molecules on the catalyst surface. rsc.org This information is critical for understanding reaction mechanisms in heterogeneous catalysis, such as hydrogenation or oxidation, as the orientation and bonding of the alkene to the surface dictates its reactivity. rsc.orgberkeley.edu

Table 2: Application of SFG to Alkene Adsorption on Platinum Surfaces

| Adsorbed Species | Alkene Precursor | Observed Vibrational Modes (cm⁻¹) | Insights Gained |

|---|---|---|---|

| Ethylidyne | Ethylene | ~2880 | Formation on Pt(100) at high pressure; indicates surface dehydrogenation. acs.org |

This interactive table presents examples of how SFG spectroscopy is used to characterize alkene species at catalyst interfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization, providing unparalleled detail about the structure and connectivity of atoms in a molecule. Advanced solid-state NMR techniques extend this capability to the study of solid materials and complex host-guest systems.

Solid-state NMR (ssNMR) spectroscopy is a powerful method for characterizing the structure, dynamics, and interactions of molecules in the solid state, including guest molecules confined within porous hosts like zeolites. nih.govnih.gov Unlike solution NMR, ssNMR can probe insoluble materials and provides atomic-level insight into host-guest interactions. nih.govoup.com

The application of ssNMR to study complexes of alkenes like 3-methyl-2-pentene within zeolite frameworks is a pertinent example. Zeolites are crystalline microporous materials widely used as catalysts in the petrochemical industry. nih.gov When an alkene is adsorbed into the pores of a zeolite, its mobility is restricted, and it interacts with the zeolite's framework atoms. researchgate.net

Using techniques like 13C Cross-Polarization Magic Angle Spinning (CP-MAS) and two-dimensional correlation spectroscopy (e.g., 1H-13C HETCOR), researchers can probe the proximity and interactions between the guest alkene and the host framework. nih.govresearchgate.net For instance, 13C-27Al double-resonance NMR experiments can directly probe the interaction between the carbon atoms of the adsorbed organic molecule and the catalytically active aluminum sites within the zeolite framework. nih.gov These studies can reveal the precise location of the molecule within the zeolite cage, its orientation, and the nature of the chemical bonds or weaker interactions that form, which are critical for understanding the mechanism of zeolite-catalyzed reactions such as isomerization or cracking. oup.com

Applications of Other Advanced Spectroscopic Methods (e.g., UV-Vis for kinetic studies of related compounds)

Beyond vibrational and NMR spectroscopy, other methods provide complementary information. UV-Visible (UV-Vis) spectroscopy, while less structurally detailed, is an exceptionally useful tool for studying reaction kinetics. sapub.orgthermofisher.com

The principle behind its use in kinetics is Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com If a reactant or a product in a reaction absorbs light in the UV or visible range, its concentration can be monitored over time by recording the absorbance at a specific wavelength. sapub.orgthermofisher.com

For example, the kinetics of alkene reactions such as bromination can be readily studied using UV-Vis spectroscopy. Molecular bromine (Br₂) has a distinct color and absorbs in the visible region. As it reacts with an alkene via electrophilic addition, the bromine is consumed, and its concentration decreases. By monitoring the decay of the bromine absorbance signal over time, one can determine the rate of the reaction. mdpi.com This allows for the calculation of the reaction rate constant and the determination of the reaction order with respect to each reactant. thermofisher.com While this method does not provide direct structural information on intermediates, it offers a straightforward and accurate way to quantify the speed of a reaction and understand how factors like concentration and temperature influence it. sapub.orgthermofisher.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Characterization

Quantum chemical methods are fundamental to understanding the intrinsic properties of 3-methyl-2-pentene at the molecular level. These calculations provide a detailed picture of the molecule's electronic structure, geometry, and energy landscape.

High-Level Ab Initio Calculations (e.g., CCSD(T))

High-level ab initio calculations, particularly the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method, are considered the "gold standard" in computational chemistry for obtaining highly accurate energies. This method is employed to provide benchmark values for thermochemical data, such as enthalpies of formation, and to accurately map the potential energy surfaces of reactions.

For C6 alkenes like 3-methyl-2-pentene, CCSD(T) calculations are often performed with a complete basis set (CBS) extrapolation to minimize basis set error and achieve chemical accuracy (typically within 1 kcal/mol). These calculations are computationally intensive but crucial for validating the results from more cost-effective methods and for providing reliable reference data for kinetic models. For instance, systematic theoretical studies on the reactions of C2 to C6 alkenes with hydroxyl (ȮH) radicals have utilized CCSD(T)/CBS single-point energy calculations to ensure the accuracy of the computed reaction barriers and enthalpies. researchgate.net

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used tool for investigating the structural and electronic properties of molecules like 3-methyl-2-pentene. Functionals such as M06-2X, when paired with appropriate basis sets like 6-311++G(d,p), are effective for optimizing molecular geometries, calculating vibrational frequencies, and determining electronic properties. researchgate.net

These calculations yield essential data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. Furthermore, DFT is used to compute electronic properties such as dipole moments and atomic charges, which help in understanding the molecule's polarity and reactive sites. In studies of alkene reactions, DFT is commonly used to locate and optimize the geometries of reactants, products, and transition states before refining the energies with higher-level methods like CCSD(T). researchgate.net

| Property | Description | Example Value/Type |

|---|---|---|

| Optimized Geometry | Calculated equilibrium bond lengths and angles. | C=C bond length (~1.34 Å), C-C-C bond angle (~124°) |

| Vibrational Frequencies | Frequencies of normal modes of vibration, used to identify stationary points and calculate zero-point energy. | C=C stretch (~1670 cm⁻¹) |

| Rotational Constants | Constants related to the molecule's moments of inertia. | A, B, C (GHz) |

| Dipole Moment | A measure of the molecule's overall polarity. | Debye (D) |

| Mulliken Atomic Charges | Partial charges assigned to each atom in the molecule. | Charge (e) |

Potential Energy Surface (PES) Mapping for Elementary Reactions

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system of atoms as a function of their geometric positions. libretexts.orgresearchgate.net Mapping the PES is crucial for understanding the mechanisms of elementary reactions involving 3-methyl-2-pentene, such as hydrogen abstraction, addition, and isomerization. libretexts.orgresearchgate.net

Theoretical studies on analogous pentene isomers (e.g., 2-methyl-1-butene (B49056), 2-methyl-2-butene) reacting with hydrogen atoms provide a comprehensive PES for H-atom addition and abstraction pathways. universityofgalway.ienih.govresearchgate.net These maps identify the minimum energy paths from reactants to products, revealing the structures of transition states (saddle points on the PES) and intermediates (local minima). universityofgalway.ienih.govresearchgate.net The energy barriers derived from the PES are fundamental inputs for calculating reaction rate constants. For complex reactions, the PES can reveal multiple competing pathways, and the relative heights of the energy barriers determine the product distribution.

Kinetic Modeling and Rate Constant Prediction

Kinetic modeling uses the data derived from quantum chemical calculations to predict the rates of chemical reactions under various conditions of temperature and pressure. This is particularly important for understanding the combustion and atmospheric chemistry of 3-methyl-2-pentene.

Transition State Theory (TST) and Variational Transition State Theory (VTST) Calculations

Transition State Theory (TST) is a fundamental framework for calculating the rate constants of elementary reactions. wikipedia.org It assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org The rate constant is determined by the free energy of activation (the energy difference between the transition state and the reactants). wikipedia.org

For reactions involving C6 alkenes, conventional TST is often enhanced to improve accuracy. osti.gov Variational Transition State Theory (VTST) is employed for reactions with no distinct energy barrier, where the location of the transition state is optimized along the reaction coordinate to minimize the calculated rate constant. researchgate.net Furthermore, corrections for quantum mechanical tunneling, especially for H-atom transfer reactions, are often included as they can be significant, particularly at lower temperatures. arxiv.org

Master Equation and RRKM Theory for Pressure and Temperature Dependence

The rates of unimolecular reactions and bimolecular reactions that proceed through an energized intermediate are often dependent on pressure. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate microcanonical rate constants, k(E), for energized molecules as a function of their internal energy (E). arxiv.org

To model the effects of pressure and temperature, RRKM theory is coupled with a master equation analysis. arxiv.orgnih.gov The master equation is a set of differential equations that describes the population of molecules at different energy levels, accounting for collisional energy transfer with a bath gas, as well as reaction. arxiv.orgnih.gov Solving the master equation provides pressure- and temperature-dependent rate constants that are essential for accurate chemical kinetic modeling, for example, in combustion simulations. universityofgalway.ienih.gov This methodology has been successfully applied to model the reactions of various pentene isomers, providing crucial kinetic data for combustion models. universityofgalway.ienih.govresearchgate.net

| Temperature (K) | Pressure (atm) | Calculated Rate Constant, k(T,P) (s⁻¹) |

|---|---|---|

| 500 | 0.1 | Value |

| 500 | 1.0 | Value |

| 500 | 10.0 | Value |

| 1000 | 0.1 | Value |

| 1000 | 1.0 | Value |

| 1000 | 10.0 | Value |

| 1500 | 1.0 | Value |

Computational Studies of Catalytic Reaction Pathways

Zeolites serve as unique environments for heterogeneous Brønsted acid catalysis, where the framework itself plays an active role in the reaction kinetics, extending beyond simply acting as a container. Computational studies are essential for isolating and quantifying the specific effects of the zeolite's structure on catalytic reactions. Theoretical calculations have become a vital tool, complementing experimental investigations by providing detailed molecular-level insights.

A key area of investigation is the "confinement effect," where the physical constraints of the zeolite pores and cavities influence the electronic structures and stability of adsorbed molecules and reaction intermediates. researchgate.net This is particularly significant when bulky molecules are involved, as their interaction with the framework is maximized. Computational modeling demonstrates that when a molecule fits precisely within a zeolite channel, the pore confinement can significantly impact the electronic properties of the adsorbed species through van der Waals and electrostatic interactions. researchgate.net These interactions can compensate for weaker intrinsic acid strength in a zeolite, potentially leading to a stronger apparent acidity during catalytic processes. researchgate.net

Ab initio molecular dynamics, combined with enhanced sampling techniques, are used to study the behavior of molecules at the Brønsted acid sites (BAS). osti.gov For example, studies on the interaction of water with BAS in zeolites of varying pore sizes show that the acidic proton's location and stability are highly dependent on the level of water loading and the confinement provided by the framework. osti.gov Similarly, quantum mechanical (QM) cluster models are built to represent the active sites and their interactions with adsorbed molecules, helping to interpret experimental findings. mdpi.com These computational models allow researchers to probe how local aluminum content and lattice polarization affect binding energies and reaction pathways for molecules like pentenes during processes such as catalytic cracking. researchgate.netmdpi.com

Computational methods, particularly density functional theory (DFT), are pivotal in elucidating the mechanisms of surface reactions on metal catalysts. wisc.edu These theoretical analyses provide detailed information on reaction pathways, intermediate structures, and the energetics of catalytic cycles that are often difficult to obtain experimentally. researchgate.net DFT calculations are effective for determining free energies and exploring the kinetics of processes such as hydrogenation and oxidation on transition metal surfaces. researchgate.net

For reactions involving alkenes, computational models can predict reaction outcomes and guide the design of more efficient catalysts. researchgate.net The analysis typically involves calculating the adsorption energies of reactants, the activation barriers for key reaction steps, and the desorption energies of products. For instance, studies on the reactions of methyl radicals on transition metal surfaces like Co, Ni, Pd, and Pt use DFT to determine optimal adsorption sites, diffusion barriers of adsorbed species, and the feasibility of different reaction mechanisms like Langmuir–Hinshelwood and Eley–Rideal. mdpi.comcitedrive.com

These computational investigations reveal that the reactivity and product selectivity are highly sensitive to the nature of the metal surface. researchgate.net For example, on a Pt(111) surface, the formation of C2H5* and C2H4* from methyl radicals is plausible due to favorable adsorption energies and reaction barriers, whereas these products are not observed on Ag(111) or Au(111) surfaces. mdpi.com Such theoretical insights are crucial for understanding, predicting, and ultimately controlling the catalytic activity and selectivity of metal surfaces in reactions involving hydrocarbons like 3-methyl-2-pentene.

Advanced Predictive Models

Artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools in computational chemistry, offering powerful methods to predict and analyze complex chemical kinetics. ijsea.comresearchgate.net These advanced models can analyze vast datasets of experimental and computational results to uncover patterns, identify hidden relationships, and make highly accurate predictions about reaction rates and mechanisms. researchgate.net

Machine learning models, such as neural networks and random forests, are trained on extensive datasets of experimental rate constants to predict kinetic parameters based on molecular descriptors and reaction conditions. ijsea.com These models often outperform traditional methods by capturing complex, non-linear relationships. ijsea.com A significant advancement is the use of deep learning techniques like graph neural networks (GNNs), which can directly use molecular structures as input. ijsea.comresearchgate.net GNNs learn the intricate ways molecular features influence reactivity, enabling them to predict properties like activation energies, reaction enthalpies, and rate constants without relying on pre-defined expert knowledge. researchgate.net

The application of AI extends to optimizing reaction conditions and exploring complex reaction networks. By integrating kinetic modeling with machine learning, researchers can simulate the dynamic behavior of reaction systems, identify rate-limiting steps, and predict dominant pathways. ijsea.com While the reliability of these models is highly dependent on the quality and diversity of the training data, their ability to rapidly screen conditions and predict outcomes accelerates the discovery of novel reactions and the optimization of chemical processes. ijsea.com This data-driven approach holds significant promise for improving the understanding of the reaction kinetics for complex molecules like 3-methyl-2-pentene, where traditional analysis can be resource-intensive.

| AI/ML Model Type | Input Data | Predicted Output | Primary Application in Kinetics |

|---|---|---|---|

| Regression Models (e.g., Random Forest) | Molecular descriptors, reaction conditions (temperature, pressure) | Continuous values (e.g., rate constants, reaction rates) | Predicting kinetic parameters from known variables. researchgate.net |

| Graph Neural Networks (GNNs) | Molecular graph representations | Reaction properties (e.g., activation energy, yield) | Directly learning structure-property relationships for reaction prediction. ijsea.comresearchgate.net |

| Support Vector Machines (SVM) | High-dimensional kinetic data | Classification (e.g., identifying key features) | Identifying crucial variables that influence reaction kinetics. researchgate.net |

Environmental and Atmospheric Chemical Research

Tropospheric Degradation Processes

The primary mechanisms by which 3-methyl-2-pentene is degraded in the troposphere involve reactions with key atmospheric oxidants, namely ozone (O₃) and hydroxyl radicals (OH). These processes are critical for determining the compound's atmospheric lifetime and its contribution to atmospheric chemistry.

Atmospheric Ozonolysis Contribution to Air Quality

The reaction of alkenes with ozone, known as ozonolysis, is a significant atmospheric transformation pathway. For 3-methyl-2-pentene, this reaction involves the addition of ozone across the carbon-carbon double bond, leading to the formation of a primary ozonide intermediate. This intermediate rapidly decomposes, yielding carbonyl compounds and carbonyl oxides, also known as Criegee intermediates (CIs) researchgate.netmasterorganicchemistry.comresearchgate.net. The specific products identified from the ozonolysis of 3-methyl-2-pentene include carbonyl compounds such as propanal, 3-methyl-2-pentanone (B1360105), acetone (B3395972), and butan-2-one, depending on the workup conditions brainly.comdoubtnut.combrainly.com. Additionally, other oxygenated products like methyl glyoxal (B1671930), formic acetic anhydride (B1165640), acetyl hydroperoxide, and acetic acid have been observed researchgate.net.

The formation of Criegee intermediates during ozonolysis is particularly important, as these species are highly reactive and can act as oxidants themselves, influencing the atmospheric oxidation capacity and contributing to the formation of secondary organic aerosols (SOA) osti.govresearchgate.netrsc.orgcopernicus.orgenvchemgroup.com. The ozonolysis of alkenes, in general, contributes to the photochemical production of tropospheric ozone, a key component of smog and a respiratory irritant copernicus.org.

Table 7.1.1: Identified Ozonolysis Products of 3-Methyl-2-pentene

| Product Name | Chemical Formula | Functional Group | Citation(s) |

| Propanal | C₃H₆O | Aldehyde | brainly.comdoubtnut.combrainly.com |

| 3-Methyl-2-pentanone | C₆H₁₂O | Ketone | brainly.comdoubtnut.combrainly.com |

| Acetone | C₃H₆O | Ketone | brainly.com |

| Butan-2-one | C₄H₈O | Ketone | doubtnut.com |

| Methyl glyoxal | C₃H₄O₂ | Dicarbonyl | researchgate.net |

| Acetic acid | C₂H₄O₂ | Carboxylic Acid | researchgate.net |

OH-Radical Chemistry and Atmospheric Lifetime Determination

The reaction with hydroxyl radicals (OH) is another major degradation pathway for alkenes in the troposphere, particularly during daytime oup.com. OH radicals are highly reactive and initiate the oxidation of VOCs, including 3-methyl-2-pentene. The rate of this reaction determines the atmospheric lifetime of the compound. While specific rate constants for 3-methyl-2-pentene with OH radicals are not detailed in the provided snippets, studies on similar branched alkenes indicate that these reactions are relatively fast nih.gov. For instance, the rate constant for the reaction of OH radicals with 2-methyl-1-pentene (B165372) was measured at 5.67 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ nih.gov. Generally, the rate constants for OH radical reactions with alkenes increase with the carbon number and degree of alkyl substitution, suggesting that 3-methyl-2-pentene would have a moderate to fast reaction rate with OH radicals nih.gov.

The atmospheric lifetime of a compound like 3-methyl-2-pentene can be estimated using its OH reaction rate constant and the average tropospheric concentration of OH radicals. A typical formula used is τ = 1 / (k * [OH]), where τ is the atmospheric lifetime, k is the rate coefficient, and [OH] is the hydroxyl radical concentration copernicus.org. Based on typical OH concentrations (around 1 x 10⁶ molecule cm⁻³), alkenes with fast OH reaction rates generally have atmospheric lifetimes on the order of hours to days oup.comcopernicus.org. These reactions initiate oxidation chains that can lead to the formation of ozone and secondary organic aerosols copernicus.orgoup.com.

Formation of Secondary Atmospheric Pollutants

The atmospheric degradation of 3-methyl-2-pentene, particularly through ozonolysis, leads to the formation of various secondary pollutants.

Criegee Intermediate-Mediated Processes